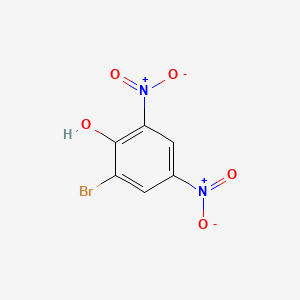
2,4-Dinitro-6-bromophenol
Cat. No. B8718030
Key on ui cas rn:
2316-50-9
M. Wt: 263.00 g/mol
InChI Key: LGAQVCNAUXQEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05929094
Procedure details


10 g of NH4Cl and 2 mL of NH4OH were added to a solution of 4.7 g of 2-bromo-4,6-dinitro-phenol and 50 mL of water. The mixture was heated to 85° C., and then cooled to 70° C. At this point 5.2 g of Na2S-9H2O was added, keeping reaction between 80-85° C. After addition, reaction was heated for 2 h at 85° C. Solution was then cooled in ice bath, and resulting precipitate was collected via filtration. The solid was then placed in 30 mL of water, brought to a boil, acidified with AcOH, along with 170 mg of norit being added. The solution was filtered hot, then cooled with 1.97 g of title compound crystalizing out of solution. The compound was carried on without further purification.




[Compound]
Name
Na2S-9H2O
Quantity
5.2 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH4+].[Cl-].[NH4+].[OH-].[Br:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]([N+:15]([O-])=O)[C:7]=1[OH:18]>O>[NH2:15][C:8]1[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[CH:11]=[C:6]([Br:5])[C:7]=1[OH:18] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
Na2S-9H2O
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction between 80-85° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition, reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for 2 h at 85° C
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Solution was then cooled in ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected via filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered hot
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with 1.97 g of title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystalizing out of solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was carried on without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=CC(=C1)[N+](=O)[O-])Br)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
